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Abstract

Voxtalisib (XL765, SAR2454009) is a potent, orally bioavailable dual inhibitor of
phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key
components of a critical signaling pathway often dysregulated in cancer.[1][2] While showing
promise in clinical trials, particularly in certain hematological malignancies, the development of
resistance remains a significant clinical challenge.[3][4] This application note provides a
detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically
identify and characterize genes that confer resistance to Voxtalisib. The outlined
methodologies and workflows are designed to enable researchers to elucidate novel resistance
mechanisms, identify potential biomarkers for patient stratification, and discover new
therapeutic targets to overcome resistance.

Introduction

The PIBK/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation,
survival, and metabolism.[5][6][7] Its frequent hyperactivation in a wide range of human
cancers has made it a prime target for therapeutic intervention.[8][9] Voxtalisib simultaneously
targets PI3K and mTOR, offering a comprehensive blockade of this pathway.[1][2] Preclinical
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and clinical studies have demonstrated its anti-tumor activity in various cancer types, including
non-Hodgkin lymphoma and glioblastoma.[4][10][11]

Despite the therapeutic potential of Voxtalisib and other PIBK/mTOR inhibitors, both intrinsic
and acquired resistance can limit their clinical efficacy. Mechanisms of resistance to
PISK/mTOR inhibitors can include the activation of bypass signaling pathways, mutations in
downstream effector proteins, and alterations in drug metabolism.[12][13] Identifying the
genetic drivers of Voxtalisib resistance is crucial for the development of effective combination
therapies and next-generation inhibitors.

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling
systematic, genome-wide loss-of-function screens to identify genes involved in drug sensitivity
and resistance.[14][15][16] This application note details a robust protocol for conducting a
pooled CRISPR-Cas9 knockout screen to identify genes whose inactivation leads to Voxtalisib
resistance.

Voxtalisib: Mechanism of Action and In Vitro Activity

Voxtalisib is a dual inhibitor targeting all four class | PI3K isoforms (p110a, p110p3, p110d, and
p110y) and mMTOR (MTORC1 and mTORC?2).[17][18] Its inhibitory activity against various PI3K
isoforms and mTOR is summarized in the table below.

Target IC50 (nM)
p110a 39

p110pB 113
p110y 9

p1103 43
mMTORC1 160
MTORC2 910
DNA-PK 150

Data compiled from multiple sources.[2][17]
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Clinical Efficacy of Voxtalisib

Voxtalisib has been evaluated in several clinical trials for various malignancies. A summary of
key findings from a phase 2 trial in patients with relapsed or refractory non-Hodgkin lymphoma
or chronic lymphocytic leukemia is presented below.

Median
. Overall Response Complete .
Disease Progression-Free
Rate (ORR) Response (CR) .
Survival (PFS)
Follicular Lymphoma
41.3% 10.9% 58 weeks
(FL)
Mantle Cell o _
Limited Efficacy
Lymphoma (MCL)

Diffuse Large B-cell

Limited Efficacy
Lymphoma (DLBCL)

Chronic Lymphocytic
Leukemia/Small . !

) Limited Efficacy
Lymphocytic

Lymphoma (CLL/SLL)

Data from a phase 2
clinical trial.[3][4]

PIBK/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade that plays a crucial role in cell
regulation. Voxtalisib's dual-inhibitory action targets two key nodes in this pathway.
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Caption: The PIBK/mTOR signaling pathway and points of inhibition by Voxtalisib.
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Experimental Protocol: CRISPR-Cas9 Screen for
Voxtalisib Resistance

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes

whose loss confers resistance to Voxtalisib.

I. Cell Line Selection and Culture

e Cell Line Selection: Choose a cancer cell line known to be sensitive to Voxtalisib. A well-
characterized cell line (e.g., a lymphoma or glioblastoma cell line) is recommended.

o Cell Culture: Culture the selected cell line in the recommended medium supplemented with
fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C
with 5% CO2.

Il. Determination of Voxtalisib IC50

e Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

e Drug Treatment: The following day, treat the cells with a serial dilution of Voxtalisib. Include
a vehicle control (e.g., DMSO).

 Viability Assay: After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-
Glo®).

o Data Analysis: Calculate the IC50 value, which is the concentration of Voxtalisib that inhibits
cell growth by 50%. This will be used to determine the selective pressure for the screen.

lll. CRISPR Library Transduction

 Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2,
Brunello, or TKOv3). These libraries contain single-guide RNAs (sgRNAS) targeting every
protein-coding gene in the human genome.

 Lentivirus Production: Produce lentivirus for the pooled CRISPR library according to

standard protocols.
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e Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral CRISPR
library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a
single sgRNA.

» Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic
(e.g., puromycin).

IV. Voxtalisib Selection

o Cell Seeding: Seed the transduced cell population into two replicate pools: a vehicle-treated
control pool and a Voxtalisib-treated pool.

o Drug Treatment: Treat the Voxtalisib pool with a concentration of Voxtalisib that provides
sufficient selective pressure (typically 1.5-2x the 1C50).

o Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and
maintaining the selective pressure in the Voxtalisib-treated pool.

» Cell Harvesting: Harvest cells from both the control and Voxtalisib-treated pools for genomic
DNA extraction.

V. Genomic DNA Extraction and Sequencing

o gDNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.

o PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using
PCR.

o Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-
throughput sequencing platform.

VI. Data Analysis

o Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference
and count the abundance of each sgRNA.

 Hit Identification: Use statistical methods (e.g., MAGeCK) to identify sgRNASs that are
significantly enriched in the Voxtalisib-treated population compared to the control
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population.

o Gene Ranking: Rank the genes based on the enrichment of their corresponding sgRNAs.
The top-ranked genes are candidate Voxtalisib resistance genes.

Experimental Workflow

The following diagram illustrates the workflow for the CRISPR-Cas9 screen to identify
Voxtalisib resistance genes.
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Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
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Validation of Candidate Resistance Genes

It is essential to validate the top candidate genes identified from the CRISPR screen.

« Individual sgRNA Validation: Validate the resistance phenotype by transducing the parental
cell line with individual sgRNAs targeting the candidate genes.

e Gene Knockout/Knockdown: Confirm the role of the candidate genes in Voxtalisib
resistance using alternative methods such as shRNA-mediated knockdown or generating
stable knockout cell lines.

¢ Functional Studies: Investigate the mechanism by which the candidate gene confers
resistance. This may involve assessing changes in downstream signaling, drug efflux, or
metabolic pathways.

Logical Framework for Data Interpretation

The identification of genes that, when knocked out, lead to Voxtalisib resistance provides
valuable insights into the drug's mechanism of action and potential escape pathways.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1684596?utm_src=pdf-body
https://www.benchchem.com/product/b1684596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Genome-Wide

CRISPR Screen

Enriched sgRNAs in
Voxtalisib-Treated Cells

Candidate Resistance

Genes

Functional Validation

Confirmed Resistance

Genes

Mechanistic Studies

Combination Therapy
Strategies

Biomarker Discovery

Click to download full resolution via product page

Caption: Logical framework for interpreting CRISPR screen data.

Conclusion
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This application note provides a comprehensive framework for utilizing CRISPR-Cas9
technology to identify genes that mediate resistance to the dual PISK/mTOR inhibitor,
Voxtalisib. The detailed protocols and workflows offer a systematic approach to uncover novel
resistance mechanisms. The insights gained from such studies will be instrumental in guiding
the development of more effective therapeutic strategies, including rational combination
therapies and the design of next-generation inhibitors to overcome drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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